
6-Propyl-7,8-dihydropteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propyl-7,8-dihydropteridine-2,4-diamine is a member of the pteridine family, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-7,8-dihydropteridine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazine-2-carboxamide with phosphoryl chloride and dimethylformamide to form 3-aminopyrazine-2-carbonitrile. This intermediate is then hydrogenated to yield 2-amino-3-aminomethylpyrazine, which undergoes cyclization to form the desired pteridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Propyl-7,8-dihydropteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridines.
Reduction: It can be reduced to form tetrahydropteridines.
Substitution: The amino groups at positions 2 and 4 can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles can be used to substitute the amino groups under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Substituted pteridine derivatives.
Applications De Recherche Scientifique
6-Propyl-7,8-dihydropteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Industry: The compound can be used in the synthesis of dyes and pigments due to its heterocyclic structure.
Mécanisme D'action
The mechanism of action of 6-Propyl-7,8-dihydropteridine-2,4-diamine involves its interaction with specific enzymes and molecular targets. For example, it can inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folate in prokaryotes. This inhibition occurs through the formation of a stable complex with the enzyme, preventing the synthesis of folate and thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6,7-diisopropylpteridine: This compound is similar in structure but has isopropyl groups instead of a propyl group.
6,7,7-Trimethyl-7,8-dihydropteridine-2,4-diamine: Another similar compound with trimethyl groups.
Uniqueness
6-Propyl-7,8-dihydropteridine-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its interaction with enzymes and other molecular targets, making it distinct from other pteridine derivatives.
Propriétés
Numéro CAS |
50691-64-0 |
|---|---|
Formule moléculaire |
C9H14N6 |
Poids moléculaire |
206.25 g/mol |
Nom IUPAC |
6-propyl-7,8-dihydropteridine-2,4-diamine |
InChI |
InChI=1S/C9H14N6/c1-2-3-5-4-12-8-6(13-5)7(10)14-9(11)15-8/h2-4H2,1H3,(H5,10,11,12,14,15) |
Clé InChI |
FZBUHOHVXFTEKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N=C(N=C2NC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


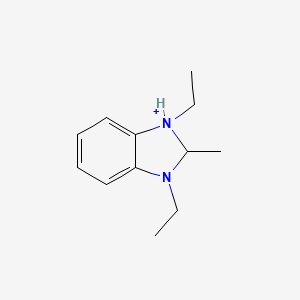
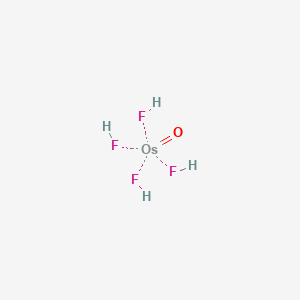
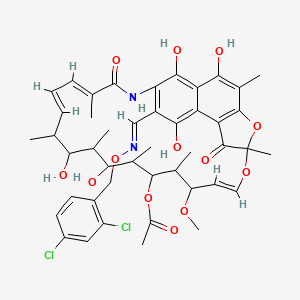





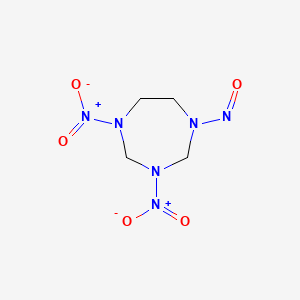

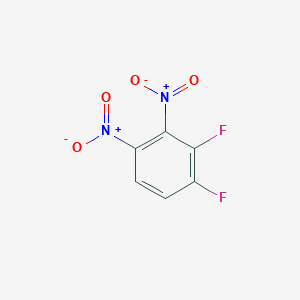
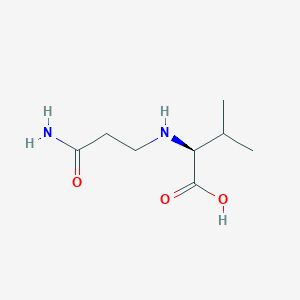
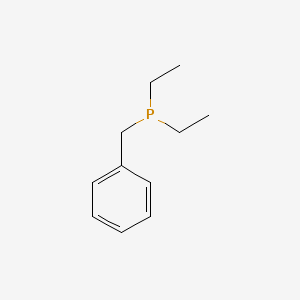
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
